molecular formula C21H18ClN5O2 B3016284 N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895014-46-7

N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No. B3016284
CAS RN: 895014-46-7
M. Wt: 407.86
InChI Key: YXNBGIRBXGYJSJ-UHFFFAOYSA-N
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Description

The compound "N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activity as opioid kappa agonists. Although the exact compound is not described in the provided papers, the structural motifs and functional groups such as the acetamide moiety and chlorophenyl group are common features in the described research. These compounds are of interest due to their potential therapeutic applications, particularly in pain management .

Synthesis Analysis

The synthesis of related acetamide compounds involves the introduction of various substituents at specific carbon positions adjacent to the amide nitrogen. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substitutions at the C1 position has been described. These syntheses often start from chiral amino acids to introduce alkyl or aryl substituents, aiming to optimize biological activity as kappa opioid agonists . The synthesis process is likely to involve multiple steps, including acylation and alkylation reactions, to achieve the desired structural complexity.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. Conformational analysis has been used to predict the activity of these compounds, suggesting that only those capable of adopting a conformation similar to known kappa agonists might exhibit desired properties. The presence of substituents such as chlorophenyl groups and pyrrolidinyl moieties can significantly influence the conformation and, consequently, the biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups and substituents. The N-acyl and N-alkyl groups, as well as the amino functions, play a role in the overall reactivity of the compound. These groups can participate in various chemical reactions, including hydrogen bonding and arene interactions, which are essential for the formation of complex molecular structures and for the interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The intermolecular interactions, such as hydrogen bonds and halogen-arene interactions, can lead to the formation of complex molecular assemblies, which can influence the compound's crystalline structure and its physical properties. These properties are important for the compound's biological activity and its potential as a therapeutic agent .

Scientific Research Applications

Antitumor Evaluation

A study by El-Morsy, El-Sayed, and Abulkhair (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide, and evaluated their antitumor activity. The compound showed notable antitumor effects against the human breast adenocarcinoma cell line MCF7, demonstrating its potential as an anticancer agent (El-Morsy, El-Sayed, & Abulkhair, 2017).

Cytotoxic Activity

Al-Sanea et al. (2020) conducted a study where different aryloxy groups were attached to the pyrimidine ring in pyrazol-1-yl acetamides, including derivatives of N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide. The synthesized compounds were tested for their anticancer activity on various cancer cell lines, with one compound exhibiting significant growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).

Spectroscopic and Quantum Mechanical Studies

A study by Mary et al. (2020) explored the potential of certain benzothiazolinone acetamide analogs, related to N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide, for use in photovoltaic efficiency modeling. These compounds showed good light-harvesting efficiency and potential for use in dye-sensitized solar cells due to their promising photochemical and thermochemical properties (Mary et al., 2020).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination with Co(II) and Cu(II) ions. This research revealed significant antioxidant activity of these compounds, suggesting potential applications in biochemical and pharmaceutical fields (Chkirate et al., 2019).

Antimicrobial and Anticancer Agents

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with modifications including N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide. These compounds showed high anticancer activity and excellent antimicrobial effects, broadening the scope of this compound's applicability in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-14-6-2-5-9-18(14)27-20-16(11-25-27)21(29)26(13-24-20)12-19(28)23-10-15-7-3-4-8-17(15)22/h2-9,11,13H,10,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNBGIRBXGYJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

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